molecular formula C17H22ClN3O B3039155 Acridine Orange hydrochloride hydrate CAS No. 1704465-79-1

Acridine Orange hydrochloride hydrate

Cat. No.: B3039155
CAS No.: 1704465-79-1
M. Wt: 319.8 g/mol
InChI Key: JUAAUEXLEKAEQC-UHFFFAOYSA-N
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Description

Acridine Orange hydrochloride hydrate is a metachromatic dye known for its ability to stain nucleic acids. It is widely used in various scientific fields due to its unique properties. The compound is characterized by its orange color and its ability to intercalate into DNA and RNA, making it a valuable tool in molecular biology and cytochemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,6-Bis(dimethylamino)acridine hydrochloride hydrate is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans . At low concentrations, it intercalates into DNA and precipitates RNA. At high concentrations, it denatures and precipitates both RNA and DNA .

Cellular Effects

The compound has been used to study apoptosis in various cell culture and tissue models . It enters into acidic organelles in a pH-dependent manner. At neutral pH, it gives a green fluorescence, and in acidic conditions, it accumulates in acidic organelles giving a bright red fluorescence .

Molecular Mechanism

The molecular mechanism of action of 3,6-Bis(dimethylamino)acridine hydrochloride hydrate involves its interaction with nucleic acids. It intercalates into DNA, disrupting its structure and function. This interaction is also responsible for its ability to stain DNA and RNA .

Subcellular Localization

3,6-Bis(dimethylamino)acridine hydrochloride hydrate is known to localize in acidic organelles due to its pH-dependent accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine Orange hydrochloride hydrate is typically synthesized through the condensation of 1,3-diaminobenzene with suitable benzaldehydes. One common method involves the reaction of dimethylamino benzaldehyde with N,N-dimethyl-1,3-diaminobenzene. Another method is the Eschweiler–Clarke reaction of 3,6-acridinediamine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific and medical applications .

Chemical Reactions Analysis

Types of Reactions: Acridine Orange hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine derivatives with different functional groups .

Comparison with Similar Compounds

  • Acridone
  • 9-amino acridine hydrochloride hydrate
  • Proflavin
  • Acridine Yellow

Comparison: Acridine Orange hydrochloride hydrate is unique due to its metachromatic properties and its ability to differentially stain double-stranded and single-stranded nucleic acids. This makes it particularly valuable in applications requiring precise nucleic acid detection and analysis .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAAUEXLEKAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704465-79-1
Record name (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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